5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
The compound 5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane features a bicyclic scaffold, 2-oxa-5-azabicyclo[2.2.1]heptane, which is a conformationally constrained morpholine derivative. The substituents include a sulfonyl group linked to a fluorinated phenyl ring bearing a tetrazole moiety. The tetrazole group introduces acidity (pKa ~4.9) and hydrogen-bonding capacity, while the fluorine atom enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
5-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O3S/c13-11-2-1-9(4-10(11)12-14-16-17-15-12)22(19,20)18-5-8-3-7(18)6-21-8/h1-2,4,7-8H,3,5-6H2,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDJEYUXQCENLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves multiple steps, typically starting with the preparation of the tetrazole ring. One common method involves the reaction of amines with sodium azide and triethyl orthoformate in an acidic medium . The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the sulfonyl group is typically added via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design due to its unique structural features and biological activity.
Materials Science: The compound’s stability and electronic properties make it suitable for use in advanced materials, such as organic semiconductors and polymers.
Biological Research: Its ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of the target compound, emphasizing variations in substituents and biological activities:
*Calculated based on molecular formulas.
Key Findings:
Core Structure Impact: The 2-oxa-5-azabicyclo[2.2.1]heptane core is pivotal for rigidity and target engagement. Bridged morpholines exhibit improved selectivity compared to non-constrained morpholines, as seen in analogues like the trifluoromethyl derivative .
Substituent Effects :
- Tetrazole vs. Carboxylic Acid : The tetrazole in the target compound serves as a bioisostere for carboxylic acids, offering similar acidity but better membrane permeability .
- Fluorine and Chlorine : Fluorine in the target compound enhances metabolic stability and lipophilicity, whereas chlorine in the pyrimidine analogue may contribute to halogen bonding in kinase inhibition .
- Trifluoromethyl Group : The trifluoromethyl-substituted analogue demonstrates increased blood-brain barrier penetration, suggesting utility in CNS disorders .
Biological Activity: The imidazole-carbonyl derivative showed potent antiplasmodial activity, highlighting the core’s versatility in diverse therapeutic areas .
Challenges and Gaps:
- Limited bioavailability or solubility data for most analogues.
- The tetrazole-containing compound’s exact target profile remains unverified.
Biological Activity
The compound 5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane represents a novel addition to the class of azabicyclic compounds, which have garnered attention for their diverse biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A tetrazole ring , known for its bioactivity.
- A sulfonyl group , which enhances solubility and biological interactions.
- An azabicyclic framework , contributing to its pharmacological properties.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit significant antiprotozoal activity, particularly against strains of Plasmodium falciparum and Trypanosoma brucei. The presence of the tetrazole moiety is often linked to enhanced antimalarial and antitrypanosomal effects.
Antiprotozoal Activity
Research has demonstrated that derivatives of azabicyclo compounds with tetrazole or sulfonamido structures possess potent antiprotozoal activities:
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| 2-sulfonyl-2-azabicyclo[3.2.2]nonane | P. falciparum | 1.26 |
| 2-sulfonyl-2-azabicyclo[3.2.2]nonane | T. brucei | 2.65 |
| 5-tetrazole derivative | P. falciparum (NF54 strain) | 0.487 |
| 5-tetrazole derivative | T. brucei (STIB 900 strain) | 0.647 |
These findings suggest that the compound may exhibit similar or enhanced efficacy due to its unique structural features.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with sulfonyl groups often interact with key enzymes in protozoal metabolism, disrupting their function.
- Membrane Disruption : The azabicyclic structure may facilitate penetration into cellular membranes, allowing for direct interaction with intracellular targets.
- Reactive Oxygen Species Generation : Some studies indicate that these compounds can induce oxidative stress in pathogens, leading to cell death.
Case Studies and Research Findings
A notable study published in September 2022 explored the antiprotozoal activities of various azabicyclo derivatives, including those featuring tetrazole groups:
"The most active tetrazoles showed IC50 values in the submicromolar range against both P. falciparum and T. brucei, indicating a promising avenue for further drug development" .
Additionally, the selectivity index (SI) for these compounds was evaluated to assess their safety profiles:
| Compound | SI Value |
|---|---|
| Tetrazole derivative | 18.7 |
| Sulfonamide derivative | 93.3 |
Higher SI values indicate a favorable therapeutic window, suggesting potential for clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
